molecular formula C15H14BrNO2 B1349745 N-benzyl-2-bromo-5-methoxybenzamide CAS No. 336129-03-4

N-benzyl-2-bromo-5-methoxybenzamide

Cat. No.: B1349745
CAS No.: 336129-03-4
M. Wt: 320.18 g/mol
InChI Key: ZTQDKVCSMRLZLZ-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-5-methoxybenzamide: is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and a benzyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-5-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-bromo-5-methoxybenzoic acid, is prepared by brominating 5-methoxybenzoic acid using bromine in the presence of a suitable catalyst.

    Amidation: The 2-bromo-5-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with benzylamine to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-2-bromo-5-methoxybenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form N-benzyl-2-methoxybenzamide using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methoxy group can be achieved using strong oxidizing agents like potassium permanganate, leading to the formation of N-benzyl-2-bromo-5-hydroxybenzamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products:

    Substitution: N-benzyl-2-methoxy-5-methoxybenzamide.

    Reduction: N-benzyl-2-methoxybenzamide.

    Oxidation: N-benzyl-2-bromo-5-hydroxybenzamide.

Scientific Research Applications

Chemistry: N-benzyl-2-bromo-5-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated benzamides on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-5-methoxybenzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and methoxy group may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    N-benzyl-2-bromo-5-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-benzyl-2-methoxybenzamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    N-benzyl-2-bromo-5-methoxybenzenesulfonamide: Contains a sulfonamide group instead of an amide group, altering its chemical properties and reactivity.

Uniqueness: N-benzyl-2-bromo-5-methoxybenzamide is unique due to the combination of the bromine atom, methoxy group, and benzyl group on the benzamide core. This unique substitution pattern imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDKVCSMRLZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368972
Record name Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336129-03-4
Record name Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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